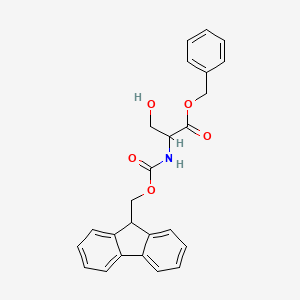

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Description

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound features a benzyl ester moiety, which stabilizes the carboxylic acid group against premature hydrolysis, and a 3-hydroxypropanoate backbone, which introduces both hydroxyl and ester functionalities. This structural design enhances solubility in organic solvents and facilitates controlled reactivity in multi-step synthetic protocols .

Key attributes include:

Properties

IUPAC Name |

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJVEJVEJKIXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method for Preparing (2S)-2-[[(9H-fluorene-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate

The method described in the patent involves a two-step process:

- Step 1: Synthesis of 9H-fluoren-9-ylmethoxycarbonyl Acyl Levodopa

- Levodopa reacts with 9H-fluoren-9-ylmethoxycarbonyl N-hydroxysuccinimide ester to yield 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa.

- Levodopa is mixed with sodium hydrogencarbonate at a molar ratio of 1:1 to 1:6, then mixed with water and stirred, followed by the addition of acetone and further stirring.

- 9H-fluoren-9-ylmethoxycarbonyl acyl succinimide is added at a molar ratio of 1:0.8 to 1:1.3 with respect to levodopa, and the mixture is stirred overnight.

- Acetone is removed by rotary evaporation, and the aqueous layer is washed with ether.

- Ethyl acetate is added, and the pH is adjusted to acidic conditions, followed by separation.

- The ethyl acetate layer is extracted, washed, and dried.

- The solution is concentrated, and 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa is obtained through crystallization with petroleum ether.

- Step 2: Synthesis of (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate

- 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa reacts with 2,2-dimethoxypropane to produce (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate.

- 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa is dissolved in tetrahydrofuran (THF).

- 2,2-dimethoxypropane is added at a molar ratio of 1:1 to 1:20, and pyridinium p-toluenesulfonate is added as a catalyst at a molar ratio of 0.1 to 0.5.

- The mixture is refluxed for 0.5 to 50 hours, and THF is then concentrated.

- Ethyl acetate is added to dissolve the residue, followed by washing with distillation and ferric chloride solution.

- The ethyl acetate layer is washed and dried.

- The product, (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate, is obtained through filtration, concentration, and recrystallization using petroleum ether and ethyl acetate.

Reaction Conditions

| Reagent | Molar Ratio (relative to 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa) | Solvent | Catalyst | Reaction Time |

|---|---|---|---|---|

| 2,2-Dimethoxypropane | 1:1 to 1:20 | Tetrahydrofuran (THF) | Pyridinium p-toluenesulfonate | 0.5 to 50 hours |

| Sodium hydrogencarbonate (to Levodopa) | 1:1 to 1:6 | Water, Acetone | N/A | Overnight |

Purification and Analysis

- The synthesized compound is purified by recrystallization from petroleum ether and ethyl acetate.

- Ensure proper drying of the ethyl acetate layer using drying agents such as anhydrous magnesium sulfate or sodium sulfate.

- Filtration should be performed to remove any solid impurities before concentration.

Alternative Names and Identifiers

The compound (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has several alternative names and identifiers:

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Piperidine in DMF (dimethylformamide) at room temperature.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a primary alcohol.

Substitution: Removal of the Fmoc group, yielding a free amino group.

Scientific Research Applications

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism ensures the correct sequence and structure of the synthesized peptide .

Comparison with Similar Compounds

tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serinate

(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

- Structure : Substitutes benzyl with a methyl ester.

- Molecular Weight : ~401.45 g/mol .

- Key Differences :

- Deprotection : Methyl esters require stronger basic conditions (e.g., LiOH) for hydrolysis, limiting compatibility with acid-sensitive substrates.

- Cost-Effectiveness : Lower molecular weight reduces material costs in large-scale synthesis.

(2S,3R)-Benzyl 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

- Structure: Extends the hydroxypropanoate chain to hydroxybutanoate.

- Molecular Weight : ~431.48 g/mol .

- Key Differences :

- Stereochemistry : The (2S,3R) configuration introduces distinct chiral centers, impacting biological activity and crystallization behavior.

- Solubility : The longer alkyl chain slightly increases hydrophobicity.

Functional Analogues

Fmoc-Protected Aromatic Derivatives

- Examples: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) . (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid .

- Key Differences :

Heterocyclic Derivatives

- Examples: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9) . (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS 908847-42-7) .

- Key Differences :

Comparative Data Table

Biological Activity

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, commonly referred to as Fmoc-Thr(Obzl), is a compound utilized primarily in peptide synthesis as a protecting group for the amino acid threonine. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C25H23NO5

- Molecular Weight : 425.46 g/mol

- CAS Number : 1464137-23-2

Biological Activity

The biological activity of this compound is primarily linked to its role as a protecting group in peptide synthesis. The compound's structure allows for selective protection of the hydroxyl group of threonine, facilitating the synthesis of complex peptides without interfering with other functional groups.

The mechanism by which this compound exerts its biological effects involves:

- Selective Protection : The fluorenylmethoxycarbonyl (Fmoc) group provides stability during peptide synthesis, allowing for the sequential addition of amino acids.

- Deprotection : The Fmoc group can be selectively removed under mild basic conditions, regenerating the active hydroxyl group of threonine for further reactions.

Research Findings

Recent studies have highlighted the importance of Fmoc derivatives in synthesizing biologically active peptides. Here are some key findings:

- Peptide Synthesis : Fmoc-Thr(Obzl) has been successfully used in the solid-phase peptide synthesis (SPPS) of various peptides, demonstrating its utility in generating sequences with diverse biological activities.

- Antimicrobial Properties : Some research indicates that peptides synthesized using Fmoc-protected threonine exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics .

- Cancer Research : Investigations into peptide sequences containing Fmoc-Thr(Obzl) have shown promise in targeting cancer cells, enhancing the specificity and efficacy of therapeutic peptides .

Case Study 1: Antimicrobial Peptides

A study focusing on antimicrobial peptides synthesized using Fmoc-Thr(Obzl) demonstrated significant activity against various bacterial strains, indicating that modifications at the threonine position can enhance antimicrobial efficacy.

Case Study 2: Cancer Therapeutics

Research involving peptides designed with Fmoc-Thr(Obzl) showed selective binding to cancer cell receptors, leading to increased apoptosis in targeted cells. This highlights the potential for such compounds in targeted cancer therapies.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Threonine : The hydroxyl group of threonine is protected using the Fmoc group.

- Coupling Reactions : The protected amino acid is coupled with other amino acids through peptide bond formation.

- Deprotection : The Fmoc group is removed to yield the final peptide product.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, and how can side reactions be minimized?

The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by esterification. Key steps include:

- Amino Protection : Use Fmoc-Cl or Fmoc-OSu in a basic medium (e.g., NaHCO₃) to protect the amine group, ensuring high yield and purity .

- Esterification : Benzyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) under anhydrous conditions to avoid hydrolysis .

- Side Reaction Mitigation : Monitor reaction pH (<7.5) to prevent premature Fmoc deprotection. Use scavengers (e.g., HOBt) to suppress racemization during coupling .

Q. How should researchers characterize the purity and structure of this compound?

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.

- Moisture Control : Use desiccants to avoid hydrolysis of the benzyl ester .

- Short-Term Use : Dissolve in anhydrous DMF or DCM for immediate reactions, avoiding prolonged exposure to protic solvents .

Advanced Research Questions

Q. How does the compound’s stability vary under different reaction conditions (e.g., acidic/basic media)?

- Acidic Conditions : The benzyl ester hydrolyzes rapidly below pH 3. Avoid TFA unless intended for deprotection.

- Basic Conditions : Fmoc deprotection occurs above pH 8.5 (e.g., with 20% piperidine in DMF), while the ester remains stable .

- Thermal Stability : Decomposition observed above 60°C, necessitating low-temperature reactions for long-term integrity .

Q. What strategies are effective for modifying the compound to enhance its utility in peptide synthesis?

- Side-Chain Functionalization : Introduce orthogonal protecting groups (e.g., tert-butyl for hydroxyl groups) to enable selective modifications .

- Solid-Phase Synthesis : Anchor the compound via its benzyl ester to Wang resin, enabling iterative peptide chain elongation .

- Fluorescent Probes : Attach fluorophores (e.g., dansyl chloride) to the Fmoc group for tracking in live-cell assays .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Batch Analysis : Compare HPLC and NMR data across studies to identify purity discrepancies .

- Biological Replicates : Use standardized assays (e.g., HIV-1 entry inhibition in ) to validate activity .

- Structural Analogues : Synthesize and test enantiomers (e.g., R vs. S configurations) to isolate stereospecific effects .

Q. What analytical methods are critical for detecting and quantifying byproducts during synthesis?

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed Fmoc or benzyl alcohol byproducts) with high sensitivity .

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress and isolate intermediates .

- Karl Fischer Titration : Quantify residual water in solvents to minimize ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.